Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate
Overview
Description
Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate (M4NBP-2C) is a synthetic compound used in scientific research and laboratory experiments. It is a nitro-aromatic compound derived from biphenyl, a common aromatic hydrocarbon. M4NBP-2C has been studied extensively due to its unique properties, such as its ability to act as a potent antioxidant and its potential to be used in a variety of applications.
Scientific Research Applications
Field
This compound is used in the field of Organic Synthesis .
Application Summary
“Methyl 4’-methoxy-4-nitro[1,1’-biphenyl]-2-carboxylate” is used in the Petasis reaction , a multicomponent reaction that couples a carbonyl derivative, an amine, and boronic acids to yield substituted amines . This reaction proceeds efficiently in the presence or absence of a specific catalyst and solvent .
Method of Application
The Petasis reaction involves the coupling of more than two components which are incorporated into the final product . The effect of various boronic acids bearing 4-methyl, 4-ethyl, 4-isopropyl, 3,5-dimethyl, 4-methoxy, 3,4,5-trimethoxy, 3,4-(1,4-dioxan-2,3-diyl), 4-SCH 3, 4-chloro, 4-bromo, 3,5-dibromo, 4-CO 2 CH 3, 4-CF 3, 3,5-di-CF 3, 4-CH 2 Br, 4-CH 2 Ph and 4-NO 2 was also demonstrated .
Results or Outcomes
By employing this reaction, a diverse range of chiral derivatives can easily be obtained, including α-amino acids . A broad substrate scope, high yields, distinct functional group tolerance, and the availability of diverse catalytic systems constitute key features of this reaction .
Application in Material Science
Field
This compound is used in the field of Material Science .
Application Summary
“Methyl 4’-methoxy-4-nitro[1,1’-biphenyl]-2-carboxylate” is used in the growth and characterization of organic 4-methoxy-2-nitroaniline single crystals for optical applications .
Method of Application
The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The single crystal X-ray diffraction (XRD) and powder XRD analyses show that the grown crystal belongs to an orthorhombic crystal system .
Results or Outcomes
The various functional groups present in the grown crystal were identified by using Fourier transform infrared (FTIR) and FT-Raman spectral analyses . The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies, and the optical parameters are calculated . The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .
Application in Dye and Pigment Synthesis
Field
This compound is used in the field of Dye and Pigment Synthesis .
Application Summary
“Methyl 4’-methoxy-4-nitro[1,1’-biphenyl]-2-carboxylate” is an aniline compound used in the synthesis of dyes and pigments .
Method of Application
The specific methods of application can vary widely depending on the specific dye or pigment being synthesized .
Results or Outcomes
The resulting dyes and pigments can have a wide range of colors and properties, making them useful in a variety of applications .
Application in Metal Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Field
This compound is used in the field of Material Science .
Application Summary
“Methyl 4’-methoxy-4-nitro[1,1’-biphenyl]-2-carboxylate” is used in the synthesis of multipodal salicylaldehydes, which are popular scaffolds for metalorganic catalysts, as well as metal and covalent organic frameworks .
Method of Application
The desired product was obtained by Suzuki coupling of tris (4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde using Pd(PPh3)4 as a catalyst and K2CO3 as base in DMF/H2O .
Results or Outcomes
The obtained product was characterized with nuclear magnetic resonance (NMR), high resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) spectra .
Application as a Molluscicidal Agent
Field
This compound is used in the field of Pest Control .
Application Summary
“Methyl 4’-methoxy-4-nitro[1,1’-biphenyl]-2-carboxylate” has been shown to act as a molluscicidal agent .
Method of Application
The specific methods of application can vary widely depending on the specific pest being targeted .
Results or Outcomes
The resulting outcomes can include effective control of molluscs, which can be pests in certain environments .
Application in Hemolytic Anemia Studies
Field
This compound is used in the field of Medical Research .
Application Summary
“Methyl 4’-methoxy-4-nitro[1,1’-biphenyl]-2-carboxylate” has been used in hemolytic anemia studies .
Method of Application
The specific methods of application can vary widely depending on the specific study design .
Results or Outcomes
The resulting outcomes can include new insights into the causes and treatments of hemolytic anemia .
Safety And Hazards
The safety data sheet for “4-Methoxy-4’-nitrobiphenyl”, a related compound, suggests that it may be highly toxic and could be fatal if inhaled, swallowed, or absorbed through the skin . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling the compound .
properties
IUPAC Name |
methyl 2-(4-methoxyphenyl)-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-12-6-3-10(4-7-12)13-8-5-11(16(18)19)9-14(13)15(17)21-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCVARJOWOPXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594759 | |
Record name | Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate | |
CAS RN |
937601-71-3 | |
Record name | Methyl 4′-methoxy-4-nitro[1,1′-biphenyl]-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937601-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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